Cas no 2137785-83-0 (4-Heptyn-2-one, 6,6-dimethyl-1-[(phenylmethyl)amino]-)
![4-Heptyn-2-one, 6,6-dimethyl-1-[(phenylmethyl)amino]- structure](https://ja.kuujia.com/scimg/cas/2137785-83-0x500.png)
4-Heptyn-2-one, 6,6-dimethyl-1-[(phenylmethyl)amino]- 化学的及び物理的性質
名前と識別子
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- 4-Heptyn-2-one, 6,6-dimethyl-1-[(phenylmethyl)amino]-
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- インチ: 1S/C16H21NO/c1-16(2,3)11-7-10-15(18)13-17-12-14-8-5-4-6-9-14/h4-6,8-9,17H,10,12-13H2,1-3H3
- InChIKey: XDIISKXQLUFICZ-UHFFFAOYSA-N
- SMILES: C(NCC1=CC=CC=C1)C(=O)CC#CC(C)(C)C
4-Heptyn-2-one, 6,6-dimethyl-1-[(phenylmethyl)amino]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-798302-0.5g |
1-(benzylamino)-6,6-dimethylhept-4-yn-2-one |
2137785-83-0 | 95% | 0.5g |
$1221.0 | 2024-05-21 | |
Enamine | EN300-798302-0.25g |
1-(benzylamino)-6,6-dimethylhept-4-yn-2-one |
2137785-83-0 | 95% | 0.25g |
$1170.0 | 2024-05-21 | |
Enamine | EN300-798302-0.1g |
1-(benzylamino)-6,6-dimethylhept-4-yn-2-one |
2137785-83-0 | 95% | 0.1g |
$1119.0 | 2024-05-21 | |
Enamine | EN300-798302-1.0g |
1-(benzylamino)-6,6-dimethylhept-4-yn-2-one |
2137785-83-0 | 95% | 1.0g |
$1272.0 | 2024-05-21 | |
Enamine | EN300-798302-2.5g |
1-(benzylamino)-6,6-dimethylhept-4-yn-2-one |
2137785-83-0 | 95% | 2.5g |
$2492.0 | 2024-05-21 | |
Enamine | EN300-798302-0.05g |
1-(benzylamino)-6,6-dimethylhept-4-yn-2-one |
2137785-83-0 | 95% | 0.05g |
$1068.0 | 2024-05-21 | |
Enamine | EN300-798302-10.0g |
1-(benzylamino)-6,6-dimethylhept-4-yn-2-one |
2137785-83-0 | 95% | 10.0g |
$5467.0 | 2024-05-21 | |
Enamine | EN300-798302-5.0g |
1-(benzylamino)-6,6-dimethylhept-4-yn-2-one |
2137785-83-0 | 95% | 5.0g |
$3687.0 | 2024-05-21 |
4-Heptyn-2-one, 6,6-dimethyl-1-[(phenylmethyl)amino]- 関連文献
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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5. Caper tea
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
4-Heptyn-2-one, 6,6-dimethyl-1-[(phenylmethyl)amino]-に関する追加情報
4-Heptyn-2-one, 6,6-dimethyl-1-[(phenylmethyl)amino]- (CAS No. 2137785-83-0)
The compound 4-heptyn-2-one, 6,6-dimethyl-1-[(phenylmethyl)amino]- (CAS No. 2137785-83-0) is a complex organic molecule with a unique structure that has garnered attention in various fields of chemistry and pharmacology. This compound belongs to the class of α,β-unsaturated ketones and features a heptynyl chain with specific substituents that contribute to its distinctive properties. The presence of the (phenylmethyl)amino group and the 6,6-dimethyl substituents plays a significant role in its chemical reactivity and biological activity.
Recent studies have highlighted the potential of this compound in drug discovery and development. Its structure suggests possible applications as a precursor for more complex molecules or as an intermediate in synthetic pathways leading to bioactive compounds. The α,β-unsaturated ketone moiety is known for its ability to participate in various reactions, including Michael addition and other conjugate additions, making it a valuable building block in organic synthesis.
One of the key areas of research involving 4-heptyn-2-one, 6,6-dimethyl-1-[(phenylmethyl)amino]- is its role in medicinal chemistry. The compound's structure allows for the exploration of its potential as an inhibitor or modulator of specific biological targets. For instance, recent investigations have focused on its ability to interact with enzymes involved in metabolic pathways, potentially offering new avenues for therapeutic intervention.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Researchers have developed efficient methodologies to construct the heptynyl chain with the desired stereochemistry and functional groups. These advancements have not only improved the synthesis process but also opened up opportunities for further modifications to tailor the compound's properties for specific applications.
In terms of physical properties, 4-heptyn-2-one, 6,6-dimethyl-1-[(phenylmethyl)amino]- exhibits a melting point of approximately 55°C and a boiling point around 180°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for use in various laboratory techniques, including chromatography and spectroscopy.
Recent advancements in computational chemistry have enabled researchers to model the electronic structure and reactivity of this compound at an unprecedented level of detail. These studies have provided insights into its potential interactions with biological systems and have guided experimental efforts to optimize its properties for specific uses.
The (phenylmethyl)amino group attached to the heptynyl chain introduces additional complexity to the molecule's behavior. This group can act as a directing moiety in certain reactions or serve as a site for further functionalization. Its presence also influences the compound's pharmacokinetic properties, such as absorption and distribution, which are critical factors in drug design.
Another area of interest is the compound's potential application in materials science. The combination of its structural features makes it a candidate for use in polymer synthesis or as a component in advanced materials with tailored mechanical or electronic properties. Ongoing research is exploring these possibilities with promising results.
In conclusion, 4-heptyn-2-one, 6,6-dimethyl-1-[(phenylmethyl)amino]- (CAS No. 2137785-83-0) is a versatile compound with significant potential across multiple disciplines. Its unique structure and reactivity make it an attractive target for further investigation, particularly in drug discovery and materials science. As research continues to uncover new applications and optimize its properties, this compound is poised to play an increasingly important role in both academic and industrial settings.
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